molecular formula C6H14O2 B1605520 1-Isopropoxy-2-propanol CAS No. 3944-36-3

1-Isopropoxy-2-propanol

Cat. No. B1605520
CAS RN: 3944-36-3
M. Wt: 118.17 g/mol
InChI Key: AFHJYKBGDDJSRR-UHFFFAOYSA-N
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Description

“1-Isopropoxy-2-propanol” is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da . This compound is also known by other names such as “1-propan-2-yloxypropan-2-ol” and "2-Propanol, 1-(1-methylethoxy)-" .


Molecular Structure Analysis

The molecular structure of “1-Isopropoxy-2-propanol” consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“1-Isopropoxy-2-propanol” has a molecular weight of 118.17 g/mol . It has a computed XLogP3 value of 0.4, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 118.099379685 g/mol .

Scientific Research Applications

  • Molecular Interactions Studies : Kaur and Dubey (2016) investigated the molecular interactions in binary liquid mixtures involving 2-isopropoxy ethanol, which shares a similar molecular structure with 1-isopropoxy-2-propanol. Their study focused on the thermodynamic properties, such as densities, speeds of sound, and viscosities, in mixtures with alcohols like 1-propanol and 2-propanol. This research provides insights into the molecular interactions due to physical and chemical effects between different molecules in liquid mixtures, highlighting the sensitivity of excess functions towards intermolecular interactions (Kaur & Dubey, 2016).

  • Catalysis and Polymerization : Chen et al. (2001) described the use of 2-propanol (a close relative of 1-isopropoxy-2-propanol) in the synthesis of efficient catalysts for the ring-opening polymerization of lactones. They demonstrated how the reaction of specific compounds with 2-propanol led to the formation of isopropoxy-bridged dimers, which are crucial in polymerization processes (Chen et al., 2001).

  • Alcohol Dehydration Research : Jacobs et al. (1977) studied the dehydration of alcohols like 2-propanol over alkali cation-exchanged zeolites, a process crucial in chemical engineering and catalysis. Understanding the kinetics and selectivity of such dehydration reactions is important for various industrial applications (Jacobs, Tielen, & Uytterhoeven, 1977).

  • Renewable Chemicals and Fuels : Taylor, Jenni, and Peters (2010) researched the dehydration of fermented isobutanol (similar in structure to 1-isopropoxy-2-propanol) for producing renewable chemicals and fuels. Their work focused on the catalytic dehydration process and its implications for biofuel production (Taylor, Jenni, & Peters, 2010).

  • Surface Chemistry Investigations : Miller, Furlong, and Tysoe (2012) explored the surface chemistry of compounds related to 2-propanol on copper surfaces, providing insights into the chemical interactions at metal interfaces. Such studies are essential for understanding and improving lubrication and corrosion resistance in industrial applications (Miller, Furlong, & Tysoe, 2012).

Safety And Hazards

When handling “1-Isopropoxy-2-propanol”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-propan-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJYKBGDDJSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863297
Record name 1-Isopropoxy-2-propanol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxy-2-propanol

CAS RN

3944-36-3
Record name 1-Isopropoxy-2-propanol
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Record name 1-Isopropoxy-2-propanol
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Record name 2-Propanol, 1-(1-methylethoxy)-
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Record name 2-Propanol, 1-(1-methylethoxy)-
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Record name 1-Isopropoxy-2-propanol
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Record name 1-isopropoxypropan-2-ol
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Record name 1-ISOPROPOXY-2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
FM Berger - Journal of Pharmacology and Experimental …, 1952 - ASPET
… The carbamate ester of 3-o-toloxy-1-isopropoxy-2-propanol also had weaker paralyzing action than the parent compound. None of the compounds produced paralysis of significantly …
Number of citations: 21 jpet.aspetjournals.org
V Samoilov, D Ni, A Goncharova, D Zarezin… - Molecules, 2020 - mdpi.com
… 1-isopropoxy-2-propanol. According to our results, the regioselectivity for 1-isopropoxy-2-propanol … 1-isopropoxy-2-propanol was about 82%, being here typical for this approach [29]. …
Number of citations: 16 www.mdpi.com
BW Horrom, HE Zaugg - Journal of the American Chemical …, 1957 - ACS Publications
… in the aromatic or aliphatic series was found to possess either potency approaching that of mephenesin or duration of actionapproaching that of 3ethoxy-1 -isopropoxy-2-propanol. …
Number of citations: 7 pubs.acs.org
A Kumar Tyagi, D Bukvicki, D Gottardi… - Evidence-Based …, 2013 - hindawi.com
The chemical composition of Porella arboris-vitae extracts was determined by solid phase microextraction, gas chromatography-mass spectrometry (SPME GC-MS), and 66 constituents …
Number of citations: 45 www.hindawi.com
DR Bukvicki, AK Tyagi, DG Gottardi… - Natural product …, 2013 - journals.sagepub.com
The chemical composition of Scapania aspera extracts was determined by solid phase micro extraction gas chromatography–mass spectrometry (SPME GC-MS) and 96 constituents …
Number of citations: 17 journals.sagepub.com
K Šuklje, S Carlin, G Antalick… - Journal of agricultural …, 2019 - ACS Publications
Shiraz wine volatomes from two Australian geographical indications (GIs), that is, Orange and Riverina, were compared using comprehensive two-dimensional gas chromatography …
Number of citations: 31 pubs.acs.org
CY Choi, EH Park, SJ Ryu, WC Shin… - Microbiology and …, 2018 - koreascience.kr
Vinegar was prepared from the fruits produced in Gangwon province, and major metabolite and aroma components were investigated for acetic acid fermentation. In the case of Meoru-…
Number of citations: 8 koreascience.kr
K Lee, B Lyu, H Cho, C Park, S Cho, S Park… - Korean Journal of …, 2019 - Springer
After the accidental hydrogen-fluoride leak in Gu-mi city, Korea, the Korean government revised its laws on chemical management. The hazardous chemical management laws were …
Number of citations: 3 link.springer.com
P Vesselina, P Ognyan, K Nikolay - Научни трудове на Съюза на …, 2019 - cyberleninka.ru
… Heat of formation for the molecule of 1 -isopropoxy-2-propanol (inputted as a SMILES) is predicted by model 2 specified as an input json file (previously created with Ambit-GCM). Json …
Number of citations: 2 cyberleninka.ru
F Gharagheizi, A Eslamimanesh, B Tirandazi… - Chemical engineering …, 2011 - Elsevier
In this work, the Quantitative Structure–Property Relationship (QSPR) strategy is applied to represent/predict the surface tension of pure chemical compounds at (66.36–977.40)K …
Number of citations: 47 www.sciencedirect.com

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